N-(4-methoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
N-(4-Methoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core. Key structural attributes include:
- A phenyl group at position 3 of the triazole ring.
- A thioacetamide moiety at position 6 of the pyridazine ring, linked to a 4-methoxyphenyl substituent.
Its design leverages the electron-rich triazolopyridazine scaffold, which enhances interactions with biological targets such as kinases and RNA-binding proteins .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c1-27-16-9-7-15(8-10-16)21-18(26)13-28-19-12-11-17-22-23-20(25(17)24-19)14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDQQFRODSILOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of considerable interest due to its potential biological activities. This article summarizes the findings related to its biological activity, including its synthesis, pharmacological properties, and relevant case studies.
1. Synthesis and Structural Characterization
The compound was synthesized using a multi-step process involving the reaction of 4-methoxyphenyl acetamide with a triazole derivative. Structural characterization was performed using various spectroscopic techniques, including IR and NMR spectroscopy, confirming the presence of characteristic functional groups such as thioether and triazole moieties.
2. Biological Activity Overview
The biological activity of this compound has been evaluated in several studies focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
2.1 Anticancer Activity
Studies have demonstrated that compounds containing the triazole ring exhibit significant anticancer properties. For instance:
- Cell Line Studies : The compound was tested against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and U-87 (human glioblastoma). Results indicated an IC50 value of approximately 15 µM against MDA-MB-231 cells and 10 µM against U-87 cells, suggesting potent cytotoxic effects .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 15 |
| U-87 | 10 |
2.2 Antioxidant Activity
The antioxidant capacity was assessed using the DPPH radical scavenging method. The compound exhibited an IC50 value of 25 µg/mL, indicating a moderate antioxidant potential compared to standard antioxidants like ascorbic acid .
2.3 Anti-inflammatory Activity
In vitro assays demonstrated that the compound significantly inhibited the production of pro-inflammatory cytokines in activated macrophages. The results indicated a reduction in TNF-alpha and IL-6 levels by 40% at a concentration of 20 µM .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various triazole derivatives, including this compound. The study reported that this compound induced apoptosis in cancer cells through the activation of caspase pathways .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against both bacterial strains, indicating promising antimicrobial activity .
4. Conclusion
This compound exhibits significant biological activities including anticancer, antioxidant, and anti-inflammatory effects. Its structural features contribute to its efficacy in various assays. Further research is warranted to explore its mechanisms of action and potential therapeutic applications.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance, compounds containing the triazole ring have been shown to possess activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. A study demonstrated that certain triazole derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics like gentamicin and ciprofloxacin .
Anticancer Potential
The triazolo-pyridazine framework is associated with anticancer activity. In vitro studies have illustrated that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . The introduction of thioacetamide may enhance this activity by modifying the compound's interaction with cellular targets.
Anti-inflammatory Effects
Compounds featuring the 1,2,4-triazole scaffold have also been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in treating inflammatory diseases .
Neuroprotective Properties
Emerging research highlights the neuroprotective effects of triazole derivatives. These compounds may act as antioxidants, protecting neuronal cells from oxidative stress and potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Case Study 1: Antimicrobial Activity Assessment
A series of synthesized triazole derivatives were evaluated for their antimicrobial efficacy against multiple bacterial strains. The study reported that certain derivatives exhibited broad-spectrum activity with MIC values ranging from 0.5 to 1 μM, comparable to standard antibiotics .
Case Study 2: Anticancer Evaluation
In a study focusing on the anticancer properties of triazolo-pyridazine derivatives, compounds were tested against various cancer cell lines. Results indicated that some derivatives significantly reduced cell viability at low concentrations, suggesting potential as chemotherapeutic agents .
Chemical Reactions Analysis
Functionalization Reactions
The compound undergoes several functionalization reactions to modify its structure:
Degradation Studies
The compound’s stability under various conditions has been studied:
1. Acidic/basic hydrolysis
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Observation : The acetamide group hydrolyzes to form a carboxylic acid or amine, depending on pH.
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Applications : Used to generate metabolites or derivatives for pharmacokinetic studies.
2. Oxidative degradation
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Mechanism : Sulfur oxidation to sulfoxide/sulfone alters biocompatibility and reactivity .
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Impact : Affects binding affinity to biological targets (e.g., enzymes, receptors) .
Key Reaction Mechanisms
1. Triazolopyridazine ring formation
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Steps :
2. Thioacetamide coupling
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Steps :
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Hydrazine intermediate : Prepared via reaction with hydrazine hydrate.
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Sulfide coupling : Reaction with 2-chloroacetamide or similar reagents under basic conditions.
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Research Findings
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Yield Optimization : Microwave-mediated synthesis achieves higher yields (e.g., 83% in toluene at 120°C) .
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SAR Analysis : Substituents like methoxyphenyl enhance biological activity (e.g., anticancer, antimicrobial) .
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Molecular Targets : Interactions with enzymes/receptors are hypothesized but require further validation .
Comparison with Similar Compounds
Key Observations :
Key Observations :
- C1632 demonstrates validated activity against Lin28, a protein implicated in cancer stem cell maintenance. The target compound’s phenyl and methoxy groups may offer enhanced specificity for similar targets .
- High-purity synthesis (>95%) of analogs in suggests robust synthetic routes for triazolopyridazine derivatives, which could extend to the target compound .
Q & A
Basic Research Questions
Q. What are the critical safety considerations when handling N-(4-methoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide in laboratory settings?
- Answer : The compound exhibits acute oral toxicity, skin corrosion/irritation, and severe eye damage (GHS classification) . Key precautions include:
- Use of PPE: Nitrile gloves, lab coats, and safety goggles.
- Ventilation: Ensure fume hoods or local exhaust systems to avoid aerosol inhalation.
- Storage: Keep in airtight containers at 2–8°C, away from incompatible substances like strong oxidizers .
- Emergency protocols: For skin contact, wash with soap/water for 15 minutes; for eye exposure, rinse with saline for 20 minutes and seek medical attention .
Q. How can researchers design a synthetic route for this compound, given its structural complexity?
- Answer : A multi-step approach is recommended, inspired by analogous triazolo-pyridazine syntheses:
- Step 1 : Substitution reactions under alkaline conditions (e.g., using K₂CO₃ in DMF) to introduce the 4-methoxyphenyl group to the pyridazine core .
- Step 2 : Thioether linkage formation via nucleophilic substitution between a pyridazine-thiol intermediate and chloroacetamide derivatives (e.g., using NaH in THF) .
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and validation by HPLC (>95% purity) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?
- Answer : Discrepancies often arise from solvent effects or impurities. Methodological solutions include:
- 2D NMR : Use HSQC and HMBC to confirm carbon-proton correlations, particularly for overlapping signals in the aromatic region .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₂H₁₉N₅O₂S) to rule out byproducts .
- X-ray crystallography : Resolve ambiguous NOE signals by determining crystal structure, as demonstrated for related triazolo-pyridazines .
Q. What experimental strategies optimize yield in the final condensation step of this compound?
- Answer : Yield improvements (~15–20% increase) can be achieved by:
- Catalyst screening : Transition metals (e.g., CuI) or organocatalysts (e.g., DMAP) enhance coupling efficiency in thioacetamide formation .
- Solvent optimization : Replace polar aprotic solvents (DMF) with less viscous alternatives (e.g., acetonitrile) to reduce side reactions .
- Temperature control : Maintain reaction temperatures between 60–80°C to balance kinetics and thermal decomposition risks .
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
- Answer : Structure-activity relationship (SAR) studies on analogous compounds reveal:
- Methoxy group : The 4-methoxyphenyl moiety enhances metabolic stability by reducing CYP450-mediated oxidation .
- Triazolo-pyridazine core : Substitutions at the 3-phenyl position improve target binding affinity (e.g., kinase inhibition) but may increase cytotoxicity .
- Thioacetamide linker : Replacing sulfur with oxygen reduces logP by ~0.5 units, altering membrane permeability .
Data Analysis and Interpretation
Q. What statistical methods are recommended for analyzing dose-response contradictions in toxicity assays?
- Answer : Address variability using:
- ANOVA with post-hoc tests : Compare IC₅₀ values across replicates to identify outliers .
- Hill slope modeling : Assess cooperativity in dose-response curves to differentiate specific binding from nonspecific toxicity .
- Meta-analysis : Pool data from independent studies (e.g., PubChem entries) to calculate weighted averages for LD₅₀ estimates .
Q. How can researchers validate the stability of this compound under long-term storage conditions?
- Answer : Conduct accelerated stability studies:
- Forced degradation : Expose the compound to heat (40°C), humidity (75% RH), and light (UV, 254 nm) for 4 weeks .
- Analytical monitoring : Track purity changes via UPLC-MS and identify degradation products (e.g., hydrolysis of the thioether bond) .
- Recommendation : Store lyophilized samples under argon at -20°C to extend shelf life beyond 12 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
